Fdnp-ADP

Übersicht

Beschreibung

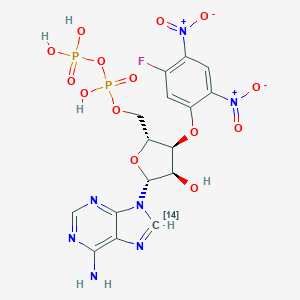

3’-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether: is a chemical compound that has garnered interest in various scientific fields due to its unique properties. It is characterized by the presence of a fluorine atom and two nitro groups attached to a phenyl ring, which is further connected to an ADP ether moiety. This compound is often used in biochemical research, particularly in studies involving ATPases and other enzymes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether typically involves the reaction of ADP with 5-fluoro-2,4-dinitrophenyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a controlled temperature to ensure the selective formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3’-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether can undergo various chemical reactions, including:

Oxidation: The nitro groups can be involved in redox reactions.

Reduction: The nitro groups can be reduced to amines under specific conditions.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom under basic conditions.

Major Products:

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3’-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving enzyme kinetics, particularly ATPases.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Wirkmechanismus

The mechanism by which 3’-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether exerts its effects involves its interaction with molecular targets such as ATPases. The compound acts as an affinity reagent, binding to the active site of the enzyme and inhibiting its activity. This interaction can be used to study the enzyme’s function and to identify potential inhibitors for therapeutic purposes .

Vergleich Mit ähnlichen Verbindungen

- 3’-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether

- 2,4-Dinitrophenylhydrazine

- 5-Fluoro-2,4-dinitrophenyl chloride

Comparison: 3’-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether is unique due to its specific structure, which allows it to interact with ATPases in a distinct manner compared to other similar compounds. The presence of the ADP moiety provides specificity for enzymes that utilize ADP or ATP, making it a valuable tool in biochemical research .

Biologische Aktivität

Introduction

Fdnp-ADP (Fluorescein-5-isothiocyanate-ADP) is a fluorescently labeled derivative of adenosine diphosphate (ADP) that has garnered attention for its potential applications in biochemical research, particularly in studying enzyme kinetics and cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound retains the core structure of ADP, which consists of an adenine base, ribose sugar, and two phosphate groups. The incorporation of fluorescein enhances its visibility in biological assays, allowing for real-time monitoring of ADP-related processes in cells.

- Energy Transfer : this compound participates in the ATP/ADP cycle, where it can be converted back to ATP through phosphorylation. This process is critical for energy transfer in cells.

- Enzyme Interaction : The fluorescent tag allows researchers to study the binding interactions between this compound and various enzymes, such as kinases and ATPases, providing insights into their kinetic properties and regulatory mechanisms.

1. Enzyme Kinetics

This compound serves as a valuable tool for investigating enzyme kinetics. By measuring fluorescence changes upon binding to enzymes, researchers can determine reaction rates and affinities.

2. Cellular Imaging

The fluorescent properties of this compound enable its use in live-cell imaging studies. It can be utilized to visualize ADP dynamics within cells during metabolic processes or under stress conditions.

3. Biosensor Development

Recent advancements have led to the creation of biosensors using this compound for real-time monitoring of ATPase activity. These sensors leverage the fluorescence intensity changes associated with ADP binding to detect enzymatic activity with high sensitivity.

Case Study 1: Enzymatic Activity Monitoring

In a study published by researchers at the University of California, this compound was employed to monitor the activity of a specific kinase involved in glucose metabolism. The fluorescence intensity correlated with enzyme activity, demonstrating that this compound is an effective probe for studying kinase kinetics under varying substrate concentrations.

Case Study 2: Live-Cell Imaging

A team from Harvard University utilized this compound to investigate mitochondrial function in live neurons. By tracking fluorescence changes, they were able to observe real-time fluctuations in ADP levels during neuronal activation, providing insights into energy metabolism during synaptic transmission.

Case Study 3: Biosensor Application

Research conducted by a group at MIT developed a biosensor based on this compound for detecting ATPase activity in various cellular contexts. This biosensor showed high specificity for ADP over ATP and provided rapid response times, making it suitable for high-throughput screening applications.

Table 1: Comparison of this compound with Traditional ADP Probes

| Property | This compound | Traditional ADP Probes |

|---|---|---|

| Fluorescent Tag | Yes | No |

| Real-Time Monitoring | Yes | Limited |

| Sensitivity | High | Moderate |

| Specificity | High (to ADP) | Variable |

| Application Range | Enzyme kinetics, imaging | Limited to assays |

Key Findings

- Sensitivity : this compound exhibits greater sensitivity compared to traditional ADP detection methods, allowing for lower concentration measurements.

- Specificity : The modifications made to create this compound enhance its specificity towards ADP, minimizing interference from ATP.

- Versatility : Its applications span various biochemical fields, including enzymology, cellular biology, and drug discovery.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(5-fluoro-2,4-dinitrophenoxy)-4-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN7O14P2/c17-6-1-9(8(24(28)29)2-7(6)23(26)27)36-13-10(3-35-40(33,34)38-39(30,31)32)37-16(12(13)25)22-5-21-11-14(18)19-4-20-15(11)22/h1-2,4-5,10,12-13,16,25H,3H2,(H,33,34)(H2,18,19,20)(H2,30,31,32)/t10-,12-,13-,16-/m1/s1/i5+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFSLECKHFOJGS-PEAUNDLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3[14CH]=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN7O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151779 | |

| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117414-72-9 | |

| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ADP ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.